[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride
Description
This compound is a secondary amine (due to the methyl group on the nitrogen) and is described as a white to off-white hygroscopic solid with a melting point of 183–184°C. It is slightly soluble in chloroform, DMSO, and methanol . Its primary application is as a research chemical in life science studies, particularly in organic synthesis and pharmacology .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUUTSPOQSQOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride typically involves the reduction of 3,4-dimethoxycinnamic acid to 3,4-dimethoxyphenylpropionic acid, followed by conversion to 3,4-dimethoxyphenylpropionamide, and finally reduction to the amine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, enabling acid-base equilibria. Neutralization with strong bases like NaOH regenerates the free amine, which participates in subsequent reactions. This property is exploited in synthesis protocols requiring pH-dependent solubility changes .
Key Reaction:
Applications: Isolation of free amine for nucleophilic reactions .
Nucleophilic Aromatic Substitution (SNAr)
The electron-donating methoxy groups activate the aromatic ring for electrophilic attack. In optimized SNAr reactions with halogenated heterocycles:
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| 2,4,5-Trichloropyrimidine | HPMC/water, KOH, rt | 90% | |
| 1-Fluoro-2-bromo-4-nitrobenzene | DMF, 22 h | 86% |
Mechanistic studies show second-order kinetics () in HPMC/water systems .
Acylation Reactions
The primary amine undergoes efficient acylation with activated carbonyl compounds:
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React with 2-(2-fluoro-biphenyl-4-yl)propanoyl chloride (1 eq)
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Dichloromethane solvent, triethylamine (1.2 eq)
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30 min reaction time at 25°C
-
Yield: 88% purified amide product
Key Intermediate:
Enzymatic Transformations
Whole-cell transaminase systems enable stereoselective modifications:
| Biocatalyst | Amine Donor | Conversion | ee (%) |
|---|---|---|---|
| Immobilized TA | L-Alanine | 68.5% | >99(R) |
| Immobilized TA | Benzylamine | 2.8% | >99(R) |
Data from 24 h reactions at 30°C using PLP cofactor .
Oxidative Degradation Pathways
Lignin peroxidase (LiP) catalyzes radical-mediated C-C cleavage under oxidative conditions :
Degradation Mechanism:
Demethylation Reactions
Controlled removal of methoxy groups requires protective strategies:
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Trifluoroacetyl protection of amine (TfaCl, CHCl)
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BBr-mediated demethylation (-78°C)
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Acidic cleavage of Tfa group (HCl/EtOH)
Yield: 58% for catechol derivative
Salt Formation & Purification
The hydrochloride salt demonstrates preferential crystallization behavior:
| Solvent System | Crystallization Temp | Purity |
|---|---|---|
| Isopropyl alcohol | 20°C | 99.2% |
| Acetonitrile | -5°C | 98.7% |
Data adapted from large-scale synthesis patents .
This comprehensive profile establishes [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride as a versatile intermediate for pharmaceutical synthesis and materials science applications. Recent advances in enzymatic and green chemistry approaches suggest expanding utility in sustainable synthetic routes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Potential Drug Candidate:
Research indicates that 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride may exhibit various biological activities, such as receptor binding and enzyme inhibition. Its structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating mood disorders.
Methods of Application:
- Synthesis and Purification: The compound can be synthesized through various organic reactions optimized for yield.
- In Vitro Assays: Binding affinity to receptors and inhibition constants are assessed using cell lines.
Results:
Quantitative data from studies reveal:
- IC₅₀ Values: Indicative of binding affinity.
- Kᵢ and K_d Values: Reflecting enzyme inhibition effectiveness.
Oncology Research
Anticancer Properties:
Preliminary studies suggest that this compound may act as an anticancer agent by inhibiting tumor growth or inducing apoptosis in cancer cells.
Methods of Application:
- In Vitro Cell Culture Studies: Utilizing various cancer cell lines to evaluate cytotoxic effects.
- Animal Models: Employing xenografts to observe tumor regression in vivo.
Results:
Key findings include:
- Tumor Growth Inhibition Percentages: Demonstrating efficacy against specific cancer types.
- Apoptotic Cell Counts: Providing insights into the mechanism of action.
Neuropharmacology
Effects on Neurotransmitter Systems:
The compound's ability to modulate neurotransmitter systems suggests potential antidepressant effects. It may inhibit pro-inflammatory cytokines, contributing to its neuroprotective properties.
Methods of Application:
- Behavioral Studies: Assessing changes in animal models for depression.
- Biochemical Assays: Measuring levels of neurotransmitters in brain tissue samples.
Results:
Data indicate significant alterations in serotonin and norepinephrine levels, supporting its role as a potential antidepressant.
Case Studies
-
Anticancer Efficacy Study:
- A study conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound, leading to a reported tumor growth inhibition rate of up to 70% at higher doses.
-
Neuropharmacological Effects:
- In a rodent model for depression, administration of the compound resulted in improved scores on behavioral tests (e.g., forced swim test), suggesting antidepressant-like effects corroborated by biochemical analysis showing increased serotonin levels.
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)
- CAS No.: 62-31-7 .
- Structural Differences :
- Replaces methoxy groups (-OCH₃) at the 3,4-positions of the phenyl ring with hydroxyl groups (-OH).
- Shorter ethylamine chain instead of a propylamine backbone.
- Physical Properties: Higher polarity due to hydroxyl groups, leading to greater water solubility compared to dimethoxy analogs.
- Applications :
- Key Contrast : The hydroxyl groups in dopamine enhance its interaction with biological receptors (e.g., adrenergic and dopaminergic receptors), whereas dimethoxy derivatives like 3-(3,4-dimethoxyphenyl)propylamine hydrochloride are more lipophilic and metabolically stable .
[1-(2,4-Dimethylphenyl)propyl]amine Hydrochloride
- CAS No.: 1268982-48-4 .
- Structural Differences: Substitutes methoxy groups with methyl (-CH₃) groups at the 2,4-positions of the phenyl ring.
- Physical Properties :
- Molecular formula: C₁₁H₁₈ClN (smaller molecular weight: 199.72 g/mol vs. 245.74 g/mol for the dimethoxy analog).
- Likely less polar than dimethoxy derivatives, affecting solubility and bioavailability.
- Applications: Limited data, but structural analogs are often intermediates in organic synthesis .
3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride
- CAS No.: 83979-31-1 .
- Structural Features :
- 3,4-Dimethoxyphenyl group attached to a three-carbon propyl chain.
- Secondary amine (methyl group on nitrogen).
- Physical Properties: Molecular formula: C₁₂H₁₉NO₂·HCl. Melting point: 183–184°C. Solubility: Limited solubility in polar solvents (e.g., methanol) but compatible with organic solvents like chloroform.
- Hazards :
- Applications :
Comparative Data Table
| Property | 3-(3,4-Dimethoxyphenyl)propylamine HCl | Dopamine HCl | [1-(2,4-Dimethylphenyl)propyl]amine HCl |
|---|---|---|---|
| CAS No. | 83979-31-1 | 62-31-7 | 1268982-48-4 |
| Molecular Formula | C₁₂H₁₉NO₂·HCl | C₈H₁₁NO₂·HCl | C₁₁H₁₈ClN |
| Molecular Weight | 245.74 g/mol | 189.64 g/mol | 199.72 g/mol |
| Substituents | 3,4-dimethoxy, methylamine | 3,4-dihydroxy, ethylamine | 2,4-dimethyl, primary amine |
| Melting Point | 183–184°C | Not specified | Not specified |
| Solubility | Chloroform, DMSO, methanol | Water (high) | Likely organic solvents |
| Applications | Research chemical | Pharmaceutical | Organic synthesis |
Key Research Findings
Methoxy vs. Hydroxy Groups : The 3,4-dimethoxy substitution in 3-(3,4-dimethoxyphenyl)propylamine hydrochloride increases lipophilicity compared to dopamine’s hydrophilic 3,4-dihydroxy groups, altering membrane permeability and metabolic stability .
Amine Substitution : Secondary amines (e.g., methyl-substituted) exhibit reduced basicity compared to primary amines, impacting their reactivity in synthetic pathways .
Positional Isomerism : The 2,4-dimethylphenyl analog ([1-(2,4-Dimethylphenyl)propyl]amine HCl) demonstrates how substituent position affects electronic properties and steric hindrance, influencing binding affinity in pharmacological contexts .
Biological Activity
[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 248.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a modulator of the serotonin and norepinephrine systems , which are critical for mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, potentially influencing mood and anxiety levels.
- Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, it may enhance noradrenergic signaling, contributing to its antidepressant effects.
Biological Activity Overview
Antioxidant Activity
A study evaluated the antioxidant capacity of derivatives similar to this compound using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity comparable to ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
Anticancer Activity
Research involving human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that this compound derivatives displayed notable cytotoxicity. The compounds were more effective against U-87 cells than MDA-MB-231 cells, indicating a selective action that could be beneficial in targeted cancer therapies .
Neuroprotective Effects
Investigations into the neuroprotective properties of this compound have shown promise in reducing neuronal apoptosis in models of neurodegenerative diseases. The modulation of neurotransmitter systems is thought to contribute significantly to these protective effects .
Comparative Analysis with Related Compounds
Q & A
Q. What are the key synthetic routes for [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride?
The compound can be synthesized via reductive amination of 3,4-dimethoxyphenylpropanal using sodium cyanoborohydride or catalytic hydrogenation. The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid under controlled pH (4–6) .
- Example protocol :
- React 3,4-dimethoxyphenylpropanal (1.0 eq) with ammonium acetate (3.0 eq) in methanol.
- Add NaBH₃CN (1.2 eq) and stir at 25°C for 12 hours.
- Acidify with HCl (1M) to precipitate the hydrochloride salt.
- Recrystallize from ethanol/water (yield: 70–80%).
Q. How should the compound be stored to ensure stability?
Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions .
Advanced Research Questions
Q. How can chemometric methods resolve spectral overlaps in multicomponent analysis?
Partial Least Squares (PLS) and Principal Component Regression (PCR) are effective for deconvoluting UV spectra in mixtures. For example, PLS models trained on 200–400 nm spectral data can quantify the compound in the presence of excipients or structurally similar amines (RMSE ≤1.5%) .
Q. What strategies are recommended for enantiomeric resolution if chirality is present?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine.
- Crystallization : Co-crystallize with chiral resolving agents like dibenzoyltartaric acid .
Q. How can receptor binding assays guide pharmacological studies?
The 3,4-dimethoxyphenyl and amine moieties suggest potential interactions with serotonin (5-HT) or adrenergic receptors.
- Protocol :
- Use radioligand displacement assays (e.g., [³H]-5-CT for 5-HT1A receptors).
- Measure IC50 values in HEK293 cells transfected with target receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
